When generic naphthoic acid isomers fail at elevated temperatures or in biosensing, procure the exact 1,2-isomer. 1-Hydroxy-2-naphthoic acid (CAS 86-48-6) is the non-interchangeable specialty intermediate for thermal stability, photophysical consistency, and enzymatic specificity. • Thermal window up to 195 °C avoids decarboxylation seen with 2-hydroxy-1-naphthoic acid (decarb. at 156 °C). • Stable, microenvironment-independent fluorescence for doping into rigid polymer matrices like Nafion. • Obligate substrate for 1-hydroxy-2-naphthoic acid hydroxylase in PAH bioremediation kits. In stock for immediate global shipping.
1-Hydroxy-2-naphthoic acid (CAS 86-48-6) is a bifunctional naphthalene derivative characterized by an alpha-hydroxyl group and a beta-carboxylic acid group, a specific ortho-arrangement that enables strong intramolecular hydrogen bonding . In industrial and laboratory procurement, it serves as a highly specific intermediate for advanced azo dyes, metal-complex pigments, and as an obligate biomarker in polycyclic aromatic hydrocarbon (PAH) bioremediation pathways [1]. While bulk buyers often default to the widely manufactured 3-hydroxy-2-naphthoic acid (BONA) for generic dye synthesis, 1-hydroxy-2-naphthoic acid is specifically procured for its superior thermal processing window, distinct photophysical stability in polymers, and absolute enzymatic specificity, making it a non-interchangeable precursor for specialized chemical and biological applications.
Ortho-substitution enables unique intramolecular H-bond and supports isomer-specific ER stress endpoint research.
Reported fluorescence quenching upon Zr(IV) complexation; suitable for turn-off sensor development.
Distinct MIC profile against E. coli; useful for structure-activity relationship and endpoint comparison studies.
Counterion for polar antiviral agents; binding affinity and Caco-2 transport context-supported research tool.
Generic substitution of 1-hydroxy-2-naphthoic acid with its structural isomers—such as the bulk-chemical 3-hydroxy-2-naphthoic acid (3-H2NA) or 2-hydroxy-1-naphthoic acid (2-H1NA)—fails across thermal, photophysical, and biological domains. Thermally, 2-H1NA undergoes catastrophic decarboxylation to 2-naphthol at just 156 °C, whereas 1-hydroxy-2-naphthoic acid remains stable up to 195 °C, a critical difference for high-temperature coupling reactions[REFS-1, REFS-2]. Photophysically, 3-H2NA exhibits highly environment-dependent fluorescence that fluctuates with local concentration, whereas the 1,2-isomer provides a stable, microenvironment-independent emission profile crucial for reliable optical polymers [2]. Furthermore, in environmental biosensing, PAH-degrading enzymes exhibit strict geometric specificity for the 1,2-isomer; substituting it with 3-H2NA or 2-H1NA results in zero enzymatic activity, completely halting the biological assay [3].
1-Hydroxy-2-naphthoic acid exhibits a significantly higher thermal stability threshold compared to its structural isomer 2-hydroxy-1-naphthoic acid. While 2-hydroxy-1-naphthoic acid melts and spontaneously decarboxylates to 2-naphthol and carbon dioxide at 156–157 °C, 1-hydroxy-2-naphthoic acid maintains its structural integrity up to 195–200 °C before decomposition [REFS-1, REFS-2]. This ~40 °C difference in thermal stability drastically alters its processability in high-temperature environments.
| Evidence Dimension | Thermal stability limit (melting/decomposition point) |
| Target Compound Data | 195–200 °C (stable up to this threshold) |
| Comparator Or Baseline | 2-Hydroxy-1-naphthoic acid (156–157 °C, rapid decarboxylation) |
| Quantified Difference | ~40 °C higher thermal processing window |
| Conditions | Standard atmospheric pressure heating |
Procuring the 1,2-isomer is essential for high-temperature organic syntheses and polymerizations where the 2,1-isomer would suffer catastrophic yield loss due to premature decarboxylation.
In the biological degradation of phenanthrene, 1-hydroxy-2-naphthoic acid is the obligate intermediate. Assays utilizing 1-hydroxy-2-naphthoic acid hydroxylase show a specific affinity (Km = 72 µM) for this exact compound [1]. When challenged with structural analogs such as 3-hydroxy-2-naphthoic acid, 2-hydroxy-1-naphthoic acid, or salicylic acid, the enzyme exhibits zero activity [1].
| Evidence Dimension | Enzymatic hydroxylation activity |
| Target Compound Data | Active substrate (Km = 72 µM) |
| Comparator Or Baseline | 3-hydroxy-2-naphthoic acid and other analogs (0% activity) |
| Quantified Difference | 100% vs 0% substrate recognition |
| Conditions | Aerobic enzymatic assay with NADPH/NADH coenzymes |
Laboratories developing environmental biosensors or studying PAH degradation pathways must procure this exact CAS number, as cheaper bulk isomers cannot trigger the target enzymatic cascade.
The excited-state intramolecular proton transfer (ESIPT) behaviors of hydroxy naphthoic acids dictate their utility in optical materials. Studies in polymeric media demonstrate that 3-hydroxy-2-naphthoic acid's fluorescence is highly sensitive to concentration and microenvironment changes [1]. In contrast, 1-hydroxy-2-naphthoic acid is significantly less susceptible to these variations, maintaining a stable emission profile because its ESIPT is restricted primarily to its monoanionic species [1].
| Evidence Dimension | Fluorescence dependence on microenvironment |
| Target Compound Data | Low susceptibility (stable emission profile) |
| Comparator Or Baseline | 3-hydroxy-2-naphthoic acid (High susceptibility and variable emission) |
| Quantified Difference | Restricted ESIPT (monoanionic only) vs broad ESIPT (neutral and monoanionic) |
| Conditions | Aprotic, protic, and ion-exchange (Nafion) polymer matrices |
For engineers formulating fluorescent indicators or optical polymers, 1-H2NA provides a more reliable, environment-independent fluorophore than the highly variable 3,2-isomer.
The ortho-arrangement of the hydroxyl and carboxyl groups allows 1-hydroxy-2-naphthoic acid to act as a bidentate ligand for transition metals. Comparative potentiometric studies reveal that 3-hydroxy-2-naphthoic acid forms chelates highly rapidly due to its beta-beta substitution [1]. 1-Hydroxy-2-naphthoic acid exhibits more controlled complexation kinetics, allowing for the isolation of specific stoichiometric metal-complex intermediates without premature or uncontrolled precipitation [1].
| Evidence Dimension | Chelate formation ease and kinetics |
| Target Compound Data | Controlled, slower complexation kinetics |
| Comparator Or Baseline | 3-hydroxy-2-naphthoic acid (Rapid, highly facile chelation) |
| Quantified Difference | Distinct formation constants preventing uncontrolled precipitation |
| Conditions | 50% ethanol-water medium, 25 °C, ionic strength 0.1 M KNO3 |
Manufacturers of metal-complex azo dyes or organometallic catalysts should select 1-H2NA to achieve precise stoichiometric control during the metalation step.
Leveraging its ~195 °C thermal stability limit, 1-hydroxy-2-naphthoic acid is the preferred precursor for coupling reactions requiring elevated temperatures, avoiding the severe decarboxylation yield losses associated with 2-hydroxy-1-naphthoic acid .
Due to its absolute requirement as the sole active substrate for 1-hydroxy-2-naphthoic acid hydroxylase, this compound is indispensable for environmental monitoring kits and metabolic studies tracking phenanthrene degradation [1].
Utilizing its stable, microenvironment-resistant ESIPT behavior, 1-hydroxy-2-naphthoic acid is ideal for doping into rigid polymer matrices (like Nafion) where consistent fluorescence is required regardless of local concentration fluctuations [2].
Because it forms metal chelates more controllably than the 3,2-isomer, 1-hydroxy-2-naphthoic acid is optimal for synthesizing highly specific stoichiometric metal-complexes without uncontrolled precipitation [3].
Corrosive;Irritant